2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of isoquinoline, fluorophenyl, and pyrimidine, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include reactions such as cyclization, condensation, and substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide include:
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of the enzyme aldo-keto reductase AKR1C3, with applications in cancer research.
3,4-dihydroisoquinolin-1(2H)-one derivatives: These derivatives are studied for their antioomycete activity and potential use in plant disease management.
The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H20FN5O3 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H20FN5O3/c24-16-7-3-4-8-17(16)25-21(31)15-11-18(30)26-20-19(15)22(32)28-23(27-20)29-10-9-13-5-1-2-6-14(13)12-29/h1-8,15H,9-12H2,(H,25,31)(H2,26,27,28,30,32) |
InChI Key |
DGIVXIYMZIBLJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=CC=CC=C5F)C(=O)N3 |
Origin of Product |
United States |
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